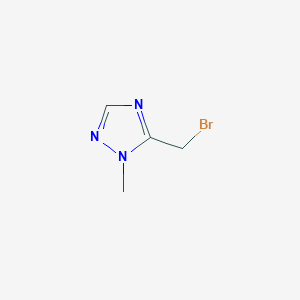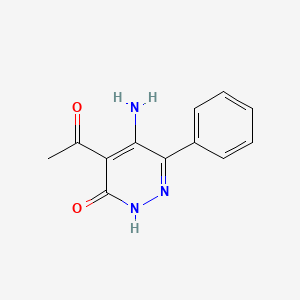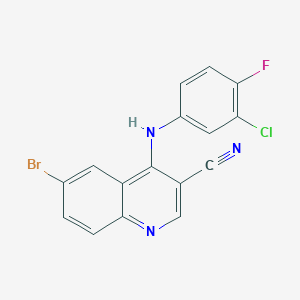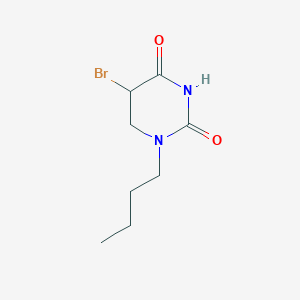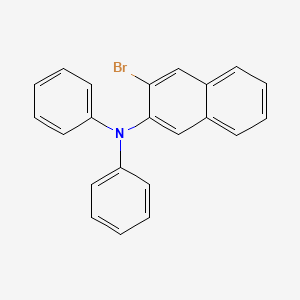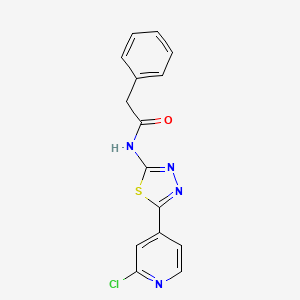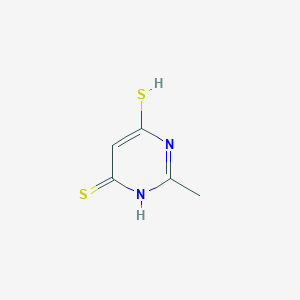
1-Amino-4-(ethylsulfanyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-(ethylthio)acridin-9(10H)-one is an organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the acridine core, followed by the introduction of the amino and ethylthio groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-4-(ethylthio)acridin-9(10H)-one may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for better control over reaction parameters and scalability, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with suitable solvents and temperature controls.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-Amino-4-(ethylthio)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Amino-4-(ethylthio)acridin-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell growth or acting as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-Aminoacridine: A derivative with notable antimicrobial properties.
4-(Ethylthio)acridine: Another derivative with similar structural features but different functional groups.
Uniqueness
1-Amino-4-(ethylthio)acridin-9(10H)-one stands out due to the presence of both amino and ethylthio groups, which confer unique chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound versatile for various applications.
Propriétés
Numéro CAS |
89331-34-0 |
|---|---|
Formule moléculaire |
C15H14N2OS |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-amino-4-ethylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H14N2OS/c1-2-19-12-8-7-10(16)13-14(12)17-11-6-4-3-5-9(11)15(13)18/h3-8H,2,16H2,1H3,(H,17,18) |
Clé InChI |
JKDQZBGSIZMPOH-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


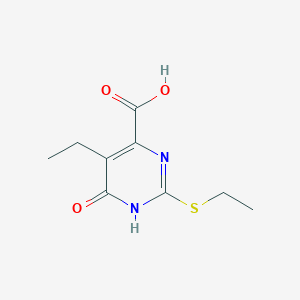
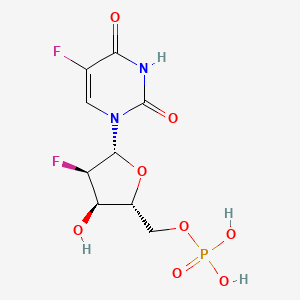

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
